3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Overview
Description
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and an acrylic acid methyl ester moiety.
Mechanism of Action
Target of Action
The primary targets of the compound “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester” are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound “this compound” interacts with its targets, FGFR1, 2, and 3, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The compound “this compound” affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibition of FGFRs disrupts this pathway, affecting cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of “this compound” include the inhibition of cell proliferation and induction of apoptosis . In vitro, the compound has been shown to significantly inhibit the migration and invasion of 4T1 cells, a breast cancer cell line .
Action Environment
It is known that the compound’s efficacy can be influenced by the specific cellular environment, including the presence of specific fgfr isoforms .
Biochemical Analysis
Biochemical Properties
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as the PI3K-Akt pathway, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and reduced cellular metabolism . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition disrupts downstream signaling cascades, leading to changes in gene expression and cellular behavior. The compound also modulates the activity of other enzymes and proteins involved in cell signaling, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution patterns are critical for its efficacy and safety as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns determine its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester typically involves multi-step organic synthesis. One common method includes the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like TMSCN.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: NaBH4 in ethanol or methanol.
Substitution: TMSCN in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while nucleophilic substitution can introduce various functional groups into the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
- 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester is unique due to its specific structure, which allows it to effectively inhibit FGFRs. This makes it a promising candidate for cancer therapy compared to other similar compounds that may not have the same level of specificity or potency .
Properties
IUPAC Name |
methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDITGRTPKJPDC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640140 | |
Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945029-05-0 | |
Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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